

optimizing reaction yield in 6-Methyl-1-heptanol synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 6-Methyl-1-heptanol

CAS No.: 26952-21-6

Cat. No.: S581708

[Get Quote](#)

Chemical Profile: 6-Methyl-1-heptanol

The table below consolidates key identifiers and physical properties for **6-Methyl-1-heptanol** from supplier and database information [1] [2] [3].

Property	Value
CAS Number	1653-40-3 [1] [2] [3]
Molecular Formula	C ₈ H ₁₈ O [1] [2] [3]
Molecular Weight	130.23 g/mol [1] [2] [3]
Purity (from suppliers)	90% - 98.0% min (GC) [1] [2]
Appearance	Colourless transparent liquid [1] [2]
Boiling Point	187°C [2] [3]
Density	0.8175 g/cm ³ [2] [3]

Property	Value
Applications	Fragrance and flavor intermediate, synthesis of surfactants, lubricants, and plasticizers [1].

Synthesis Pathways for a Related Compound

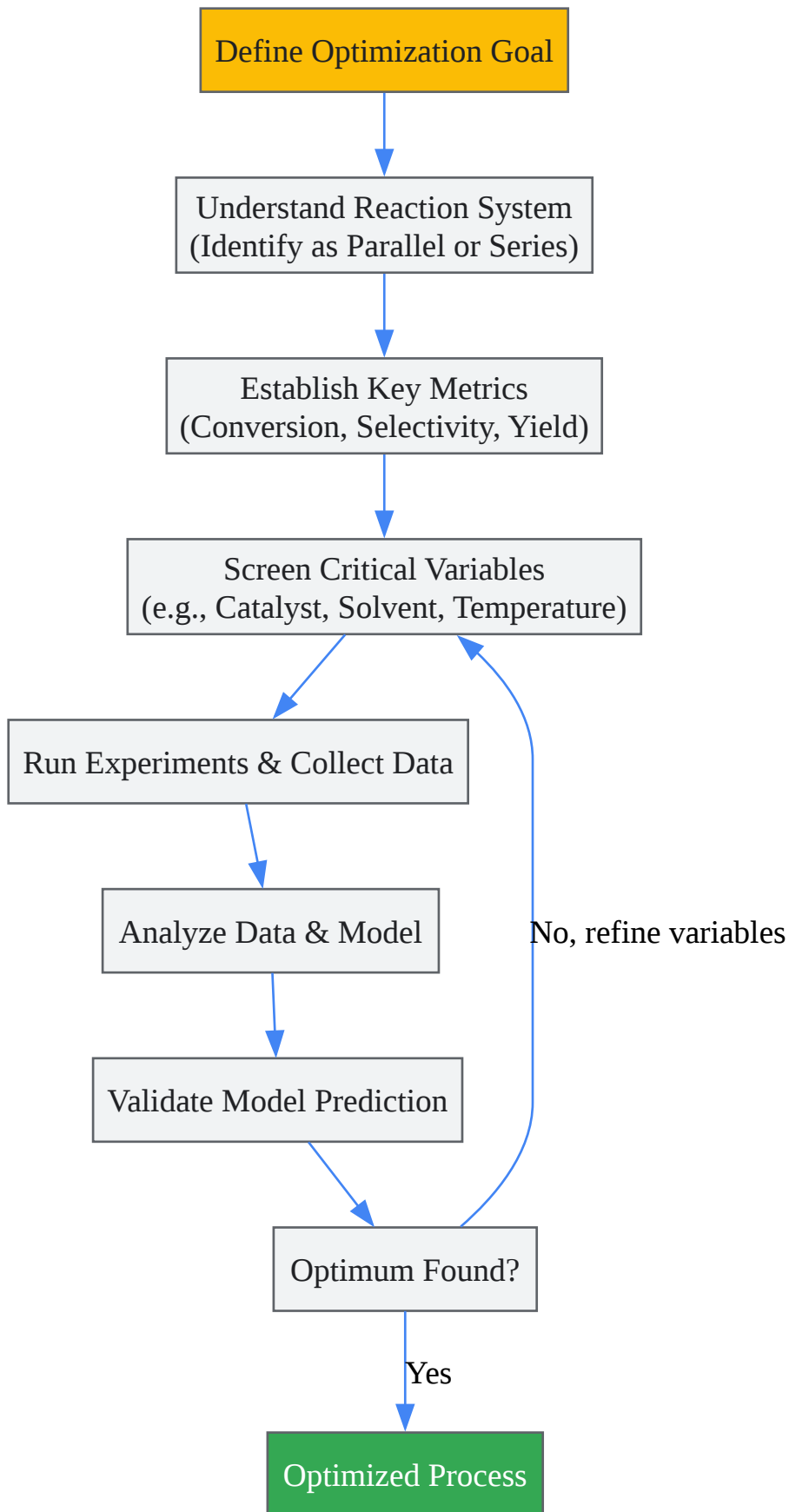
The search results did not detail the synthesis of **6-Methyl-1-heptanol**, but did describe methods for a structurally similar compound, **6-Methyl-5-hepten-2-one**, which is an important fragrance intermediate [4]. Understanding these pathways can be illustrative.

The table below outlines three synthesis routes for 6-Methyl-5-hepten-2-one [4].

Starting Materials	Key Steps & Conditions	Reported Yield
Acetylene & Acetone	Ethynylation, partial hydrogenation (Lindlar catalyst), reaction with diketene/alkyl acetoacetate, Carroll rearrangement.	Not specified
Isobutylene, Acetone & Formaldehyde	One-step reaction at high temperature (310-320°C) and pressure (30 MPa).	34% (based on formaldehyde)
Isoprene & Hydrogen Chloride	Batch reaction with HCl to form isopentenyl chloride, then condensation with acetone using a phase-transfer catalyst.	65% (based on isopentenyl chloride)

A Framework for Reaction Optimization

While specific protocols for **6-Methyl-1-heptanol** are not available, the general principles for optimizing reaction yield are universal. The following workflow, based on fundamental chemical engineering concepts, provides a logical structure for your experiments [5].



Click to download full resolution via product page

To operationalize this workflow, you need to measure and calculate the correct performance metrics.

Concept	Definition & Significance	Formula
Conversion (X)	Measures how much reactant is consumed. Indicates reaction progress. [5]	$(X = \frac{C_0 - C}{C_0})$
Selectivity (S)	Measures efficiency in converting consumed reactant to the desired product versus by-products. Crucial for cost and purity. [5]	$(S = \frac{\text{Moles of desired product formed}}{\text{Moles of undesired product formed}})$
Yield (Y)	The amount of desired product formed relative to the reactant consumed. The ultimate measure of efficiency. [5]	$(\text{Overall Yield } (\Phi) = \frac{\text{Total desired product formed}}{\text{Total reactant consumed}})$

FAQs and Troubleshooting Guide

Based on general optimization principles, here are some potential issues and approaches.

- **Q: How can I improve the overall yield of my reaction?**
 - **A:** Focus on improving **selectivity**. High conversion is meaningless if it produces unwanted by-products. Use the formulas above to diagnose whether your issue is low conversion or poor selectivity. Adjust variables like temperature, catalyst type/loading, or solvent to favor the desired reaction pathway [5].
- **Q: What can I do if my reaction produces too many side products?**
 - **A:** This is a problem of selectivity.
 - **Identify the type of side reaction:** Determine if you have parallel or series reactions. This will inform your strategy [5].
 - **Control reaction time:** For series reactions ($A \rightarrow B \rightarrow C$), where B is desired, a shorter residence time can prevent B from converting to C.
 - **Modify conditions:** For parallel reactions, changing the temperature or using a more specific catalyst can selectively accelerate the desired pathway.

- **Q: I have limited materials for experimentation. How can I efficiently optimize the reaction?**
 - **A:** Consider employing **machine learning (ML)** and **active learning** approaches, as mentioned in one of the search results. Tools like "RS-Coreset" are designed to predict reaction yields by strategically selecting small, representative sets of experiments (as low as 2.5%-5% of the possible reaction space) to build a reliable model, drastically reducing experimental load [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. China 6 - Methyl - 1 - heptanol | CAS 1653-40-3 Manufacturers Suppliers... [leapchem.com]
2. -Methylheptanol | 1653-40-3 [chemicalbook.com]
3. Cas 1653-40-3, 6 - METHYL - 1 - HEPTANOL | lookchem [lookchem.com]
4. - 6 -5-hepten-2-one:?Properties, Methyl and... Synthesis [chemicalbook.com]
5. Conversion, Selectivity, Yield for a multiple reaction [chemenggcac.com]
6. An active representation learning method for reaction prediction... yield [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [optimizing reaction yield in 6-Methyl-1-heptanol synthesis].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b581708#optimizing-reaction-yield-in-6-methyl-1-heptanol-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com